molecular formula C21H25N3O3S B11580583 N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11580583
M. Wt: 399.5 g/mol
InChI Key: HAKYXVWPYVQUEY-UHFFFAOYSA-N
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Description

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a phthalazinone moiety, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the phthalazinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the sulfonamide intermediate with butyl and methyl groups using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfonamide groups.

Mechanism of Action

The mechanism of action of N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phthalazinone moiety can participate in π-π stacking interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N-methylbenzenesulfonamide: Lacks the phthalazinone moiety, making it less complex and potentially less active.

    N-butyl-N,2-dimethylbenzenesulfonamide: Similar structure but without the phthalazinone group, which may result in different biological activity.

    N-butyl-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide: A closely related compound with slight structural differences that can affect its reactivity and applications.

Uniqueness

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is unique due to the presence of both the sulfonamide and phthalazinone groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H25N3O3S/c1-5-6-13-23(3)28(26,27)19-14-16(12-11-15(19)2)20-17-9-7-8-10-18(17)21(25)24(4)22-20/h7-12,14H,5-6,13H2,1-4H3

InChI Key

HAKYXVWPYVQUEY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

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